N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a diverse array of functional groups, including furan, thiophene, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One possible route includes:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under basic conditions.
Synthesis of the 2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl intermediate: This step involves the condensation of an appropriate ketone with aniline derivatives, followed by reduction and functional group transformations.
Coupling of intermediates: The final step involves coupling the furan-2-ylmethyl and 2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl intermediates with thiophene-2-yl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst optimization: Using specific catalysts to enhance reaction rates and selectivity.
Process scaling: Adapting the reaction conditions for large-scale production, including temperature, pressure, and solvent systems.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or LiAlH4 are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its diverse functional groups and potential biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic rings and functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(methyl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide
- N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(ethyl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C28H28N2O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H28N2O3S/c1-20(2)21-12-14-23(15-13-21)29-28(32)27(22-8-4-3-5-9-22)30(19-24-10-6-16-33-24)26(31)18-25-11-7-17-34-25/h3-17,20,27H,18-19H2,1-2H3,(H,29,32) |
InChI Key |
NGCZRKUQXGQHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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